An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-6-fluorophenylacetic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-6-fluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential physical, chemical, and analytical properties of 2-Chloro-6-fluorophenylacetic acid, a key building block in modern synthetic chemistry. Designed for the discerning researcher, this document moves beyond a simple recitation of data points to offer a deeper understanding of the compound's characteristics, grounded in established scientific principles. We will explore its structural attributes, spectroscopic signature, and safe handling protocols, providing the foundational knowledge necessary for its effective application in research and development.
Molecular Structure and Physicochemical Properties
2-Chloro-6-fluorophenylacetic acid, with the CAS number 37777-76-7, possesses a molecular formula of C₈H₆ClFO₂. Its structure is characterized by a phenylacetic acid backbone substituted at the 2- and 6-positions of the phenyl ring with chlorine and fluorine atoms, respectively. This substitution pattern imparts unique electronic and steric properties that influence its reactivity and physical behavior.
The accurate molecular weight of this compound is 188.58 g/mol .[1] Understanding this fundamental property is the cornerstone of all stoichiometric calculations and analytical interpretations.
Caption: 2D structure of 2-Chloro-6-fluorophenylacetic acid.
A summary of its key physical properties is presented in the table below. It is important to note that some of these values are predicted or estimated and should be considered with appropriate scientific caution pending experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | N/A |
| Molecular Weight | 188.58 g/mol | [1] |
| Melting Point | 120-123 °C | [2] |
| Boiling Point (Predicted) | 287.3 ± 25.0 °C at 760 mmHg | [2] |
| Density (Estimated) | 1.3379 g/cm³ | [2] |
| pKa (Predicted) | 3.77 ± 0.10 | [2] |
| Appearance | Off-white to pale yellow crystalline solid | [2] |
Solubility Profile:
Qualitative data indicates that 2-Chloro-6-fluorophenylacetic acid is soluble in methanol.[2] Phenylacetic acids, in general, tend to be sparingly soluble in water but exhibit good solubility in a range of organic solvents such as ethanol, acetone, and ethyl acetate. The presence of the polar carboxylic acid group allows for hydrogen bonding, while the substituted phenyl ring contributes to its lipophilicity.
Spectroscopic Characterization
The unique structural features of 2-Chloro-6-fluorophenylacetic acid give rise to a distinct spectroscopic fingerprint, which is indispensable for its identification and quality control.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by several strong, diagnostic absorptions. For 2-Chloro-6-fluorophenylacetic acid, the following key peaks are anticipated:
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O-H Stretch: A very broad absorption in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
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C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorptions from the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹.
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C=O Stretch: A strong, sharp absorption between 1760 and 1690 cm⁻¹ is indicative of the carbonyl group.
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C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region arise from the vibrations of the phenyl ring.
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C-O Stretch: An absorption between 1320 and 1210 cm⁻¹ corresponds to the stretching of the carbon-oxygen single bond.
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C-Cl and C-F Stretches: These will appear in the fingerprint region, typically below 1100 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. The expected signals are:
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-COOH Proton: A singlet, typically broad, in the downfield region (δ 10-13 ppm).
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Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm), with splitting patterns influenced by both proton-proton and proton-fluorine coupling.
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-CH₂- Protons: A singlet or a doublet (due to coupling with the fluorine atom, though this is often small) in the region of δ 3.5-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The approximate chemical shifts are:
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-COOH Carbon: In the range of δ 170-185 ppm.
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Aromatic Carbons: Six signals in the δ 110-165 ppm region. The carbons directly attached to the electronegative chlorine and fluorine atoms will be significantly shifted.
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-CH₂- Carbon: A signal in the δ 35-45 ppm range.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) at m/z 188. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with a smaller peak at m/z 190.
Common fragmentation pathways for phenylacetic acids include:
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Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 143.
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Decarboxylation (loss of CO₂), leading to a fragment at m/z 144.
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Further fragmentation of the substituted benzyl cation.
Analytical Methodologies for Quality Control
The purity of 2-Chloro-6-fluorophenylacetic acid is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing its purity.
Reversed-Phase HPLC Protocol
This protocol provides a general framework for the analysis of phenylacetic acid derivatives and should be optimized and validated for specific applications.
Caption: General workflow for HPLC analysis.
Method Parameters:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Causality in Method Design: The C18 stationary phase provides a nonpolar environment for the separation of the relatively nonpolar analyte. The acidic modifier in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is suitable due to the presence of the chromophoric phenyl ring.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical.
GHS Classification
2-Chloro-6-fluorophenylacetic acid is classified with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
The corresponding GHS pictograms are:
Caption: GHS pictogram for irritant/harmful substances.
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
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Eye Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Use chemically resistant gloves (e.g., nitrile). Wear a lab coat.
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Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
First Aid Measures
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
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In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage
Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is below 30°C.[2]
Applications in Synthesis
2-Chloro-6-fluorophenylacetic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functionalities—the carboxylic acid, the chloro group, and the fluoro group—allows for a variety of subsequent chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides. The halogen substituents can participate in nucleophilic aromatic substitution or cross-coupling reactions, providing a versatile handle for further molecular elaboration.
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties of 2-Chloro-6-fluorophenylacetic acid. By understanding its molecular structure, spectroscopic characteristics, and safe handling procedures, researchers can confidently and effectively utilize this compound in their synthetic endeavors. The information presented herein serves as a robust foundation for further investigation and application of this important chemical intermediate.
References
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National Institute of Standards and Technology. (n.d.). 2-Chloro-6-fluorophenylacetic acid. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
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PubChem. (n.d.). 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

